Methyl 2-bromo-2-methylbutanoate
Overview
Description
“Methyl 2-bromo-2-methylbutanoate” is a chemical compound with the formula C5H9BrO2 . It is a molecular structure that is also available as a 2D Mol file .
Molecular Structure Analysis
The molecular weight of “this compound” is 181.028 . The IUPAC Standard InChI is InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3 .Scientific Research Applications
Photochemical Bromination
Methyl 2-bromo-2-methylbutanoate has been used in photochemical bromination experiments. Ishii et al. (1985) demonstrated the bromination of methyl (E)-2-methylbut-2-enoate under light irradiation, leading to the formation of various brominated products including methyl 2,3-dibromo-2-methylbutanoate (Ishii et al., 1985).
Biological Activity Screening
Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, including derivatives of this compound, and investigated their cytotoxicity, anti-inflammatory, and antibacterial activities (Yancheva et al., 2015).
Biocatalysis in Drug Synthesis
Brenna et al. (2012) employed enoate reductases for the biocatalyzed production of methyl (S)-2-bromobutanoate, a key intermediate in the synthesis of certain chiral drugs (Brenna et al., 2012).
Aroma Compound Biosynthesis
Rowan et al. (1996) studied the biosynthesis of 2-methylbutanoate esters, closely related to this compound, in apples. They explored the biosynthetic origins and interconversions of these esters in different apple cultivars (Rowan et al., 1996).
Xanthine Oxidase Inhibitory Studies
Smelcerovic et al. (2016) evaluated the inhibitory activity of N-(α-bromoacyl)-α-amino esters against xanthine oxidase. These studies are vital for understanding the biological activities of these compounds (Smelcerovic et al., 2016).
Synthesis via Phase Transfer Catalysis
Enantiomeric Analysis in Wine
Lytra et al. (2014) analyzed the enantiomers of ethyl 2-methylbutanoate, structurally similar to this compound, in wines, contributing to the understanding of wine aroma chemistry (Lytra et al., 2014).
Autoxidation Studies
Howard et al. (1977) investigated the autoxidation of (+)-1-bromo-2-methylbutane, providing insights into the behavior of brominated compounds under oxidative conditions (Howard et al., 1977).
Solvolysis Studies
Kwang-ting Liu et al. (2009) studied the solvolysis of various tertiary bromoalkanes, including 2-bromo-2-methylbutane, which is relevant for understanding the reactivity of compounds like this compound (Kwang-ting Liu et al., 2009).
Bromination Kinetics
Eckstein et al. (1954) explored the bromination kinetics of isobutane, leading to products like 2-bromo-2-methylpropane, which aids in understanding the bromination reactions of similar compounds (Eckstein et al., 1954).
Conformational Analysis
Wang et al. (2002) conducted a conformational analysis of (S)-(+)-1-bromo-2-methylbutane, which is closely related to this compound, offering insights into the conformational stability influenced by bromine (Wang et al., 2002).
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromo-2-methylbutane, indicates that it is highly flammable and may cause skin and eye irritation, as well as respiratory irritation . It is advised to use personal protective equipment, avoid breathing vapours, mist or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Properties
IUPAC Name |
methyl 2-bromo-2-methylbutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-4-6(2,7)5(8)9-3/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSREVPILUWLKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628816 | |
Record name | Methyl 2-bromo-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55418-46-7 | |
Record name | Methyl 2-bromo-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.